6-hydroxy-1-benzofuran-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-2-sulfonamide |
InChI |
InChI=1S/C8H7NO4S/c9-14(11,12)8-3-5-1-2-6(10)4-7(5)13-8/h1-4,10H,(H2,9,11,12) |
InChI Key |
ZKAKZUJKVAMSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 1 Benzofuran 2 Sulfonamide
Foundational Strategies for Benzofuran (B130515) Ring System Synthesis
The construction of the benzofuran ring is a pivotal step in the synthesis of 6-hydroxy-1-benzofuran-2-sulfonamide. Various methodologies, ranging from classical organic reactions to modern catalytic systems, have been developed to achieve this. A key precursor for the target molecule is 6-hydroxybenzofuran (B80719), the synthesis of which can be accomplished through a multi-step process starting from 2-hydroxy-4-methoxybenzaldehyde (B30951). This involves reaction with chloroacetic acid, subsequent formation of 6-methoxybenzofuran (B1631075) in acetic anhydride, and finally demethylation to yield 6-hydroxybenzofuran.
Catalyst-Mediated Cyclization Reactions (e.g., Palladium- and Copper-Catalyzed Routes)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance. Palladium and copper catalysts are particularly prominent in these transformations.
Palladium-Catalyzed Routes: Palladium-catalyzed reactions have been extensively used for the construction of the benzofuran ring and for the functionalization of the pre-formed system. One common approach involves the coupling of o-halophenols with alkynes, followed by cyclization. For instance, the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, can efficiently yield 2,3-disubstituted benzofurans. Palladium catalysis is also employed in C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes to form benzofurans. Furthermore, palladium-catalyzed intramolecular Heck reactions provide another avenue for benzofuran synthesis.
Copper-Catalyzed Routes: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. Copper catalysts are effective in promoting the oxidative annulation of phenols and unactivated internal alkynes to afford benzofuran derivatives. A one-pot procedure involving a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes through a sequential nucleophilic addition and oxidative cyclization. nih.govacs.org
| Catalyst System | Reactants | Key Features |
| Palladium (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | o-halophenols, terminal alkynes | High efficiency, good functional group tolerance. |
| Palladium (e.g., Pd(OAc)₂) | 2-hydroxystyrenes, iodobenzenes | C-H activation/oxidation tandem reaction. |
| Copper (e.g., CuI, Cu(OTf)₂) | Phenols, alkynes | Cost-effective, uses molecular oxygen as an oxidant. nih.govacs.org |
Modernized Synthesis Approaches (e.g., Microwave-Assisted and One-Pot Strategies)
To enhance reaction efficiency, reduce reaction times, and simplify purification processes, modern synthetic approaches such as microwave-assisted synthesis and one-pot strategies are increasingly being adopted.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of benzofuran derivatives. acs.org For example, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be significantly expedited using microwave assistance, reducing reaction times from hours to minutes with very high yields. Microwave-assisted organic synthesis (MAOS) has also been utilized in the preparation of various substituted benzofurans, often leading to higher yields and cleaner products compared to conventional heating methods. acs.orgresearchgate.net
One-Pot Strategies: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity and resource efficiency. The synthesis of polysubstituted benzofurans from phenols and alkynes can be achieved in a one-pot procedure using a copper catalyst. nih.govacs.org Similarly, efficient one-pot methods for producing 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides have been developed utilizing Sonogashira reaction conditions, often enhanced by microwave irradiation. researchgate.net
| Approach | Starting Materials | Conditions | Advantages |
| Microwave-Assisted Perkin Rearrangement | 3-halocoumarins | Base, Ethanol | Reduced reaction time (minutes vs. hours), high yields. |
| Microwave-Assisted Three-Component Reaction | 2-iodophenols, terminal acetylenes, aryl iodides | Sonogashira conditions | Shorter reaction times, minimized side products. researchgate.net |
| One-Pot Copper-Catalyzed Cyclization | Phenols, alkynes | Copper catalyst, O₂ | Operational simplicity, regioselective. nih.govacs.org |
Conventional Organic Synthesis Protocols for Benzofuran Core Assembly
While modern catalytic methods are prevalent, conventional organic synthesis protocols remain valuable for the construction of the benzofuran core. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors. A classic approach is the Perkin synthesis, which originally produced benzofuran from coumarin. Other conventional methods include the intramolecular cyclization of α-phenoxyketones and the acid-catalyzed cyclization of acetals.
Functionalization for Sulfonamide Moiety Incorporation
Once the 6-hydroxybenzofuran core is synthesized, the next critical step is the introduction of the sulfonamide group at the 2-position. This is typically achieved through a two-step process: sulfonylation to form a sulfonyl chloride, followed by reaction with an amine.
Sulfonylation Reactions via Sulfonyl Chlorides
The direct introduction of a sulfonyl chloride group onto the benzofuran ring is a key transformation. The reactivity of the benzofuran nucleus, particularly its electron-rich nature, influences the regioselectivity of this electrophilic substitution reaction. For benzofurans, electrophilic substitution generally occurs at the 2-position. The synthesis of the requisite benzofuran-2-sulfonyl chloride can be achieved by reacting the 6-hydroxybenzofuran with a sulfonating agent such as chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate for the synthesis of a variety of sulfonamides.
N-Arylation Methods for Sulfonamides (e.g., Chan–Lam Coupling)
The final step in the derivatization of this compound often involves the N-arylation of the sulfonamide nitrogen. The Chan-Lam coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds. This copper-catalyzed cross-coupling reaction typically involves a boronic acid as the aryl source and an amine or, in this case, a sulfonamide.
The Chan-Lam coupling offers several advantages, including mild reaction conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. An efficient method for the synthesis of N-arylsulfonamides utilizes a copper chloride catalyst and proceeds readily at room temperature in an open flask with various sulfonyl azides and boronic acids. nih.gov This methodology is highly applicable for the N-arylation of the this compound core, allowing for the introduction of diverse aryl and heteroaryl substituents.
| Reaction | Reagents | Catalyst | Key Features |
| Sulfonylation | 6-Hydroxybenzofuran, Chlorosulfonic acid | - | Forms the key benzofuran-2-sulfonyl chloride intermediate. |
| Chan-Lam Coupling | Benzofuran-2-sulfonamide, Arylboronic acid | Copper(II) acetate (B1210297) or Copper(I) chloride | Mild reaction conditions, broad substrate scope. nih.govorganic-chemistry.org |
Specific Synthetic Routes for 6-Hydroxybenzofuran Derivatives
The 6-hydroxybenzofuran scaffold is a common structural motif in many natural products and pharmaceutical agents. researchgate.net Its synthesis has been approached through various routes, often starting from commercially available phenols.
A notable method for preparing 6-hydroxybenzofuran involves a three-step process. researchgate.net This synthesis begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid. The subsequent step involves the formation of 6-methoxybenzofuran in acetic anhydride, followed by demethylation using sodium 1-dodecanethiolate to yield the final 6-hydroxybenzofuran product. researchgate.net This process is recognized for its safety, cost-effectiveness, and scalability. researchgate.net
Alternative strategies for synthesizing benzofuran derivatives, which can be adapted for 6-hydroxybenzofuran, include:
Palladium-catalyzed cross-coupling reactions: These methods offer a versatile approach to constructing the benzofuran ring. researchgate.net
Oxidative cyclization of o-alkenylphenols: This route provides an efficient way to form the furan (B31954) ring fused to the benzene (B151609) core. mdpi.com
Copper-promoted hydration/annulation: This reaction sequence can be used to synthesize benzofuran derivatives from 2-fluorophenylacetylene precursors. mdpi.com
The choice of synthetic route often depends on the desired substitution pattern on the benzofuran ring and the availability of starting materials.
Synthetic Pathways to the 1-Benzofuran-2-sulfonamide Scaffold
The introduction of a sulfonamide group at the 2-position of the benzofuran ring is a key step in the synthesis of this compound. Generally, the synthesis of benzofuran-2-sulfonamides involves a multi-step process starting from the pre-formed benzofuran scaffold. nih.gov
A common approach involves the lithiation of the benzofuran at the 2-position, followed by reaction with sulfur dioxide and subsequent chlorination to form the sulfonyl chloride. This intermediate can then be reacted with an appropriate amine to yield the desired sulfonamide.
In the context of exploring new carbonic anhydrase inhibitors, researchers have designed and synthesized various benzofuran-based sulfonamides. researchgate.net These syntheses often feature a zinc-anchoring benzenesulfonamide (B165840) moiety linked to a benzofuran tail, highlighting the modular nature of these synthetic strategies. researchgate.netnih.gov
Design and Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships and develop new therapeutic agents. These modifications can be broadly categorized into changes on the benzofuran ring system and variations on the sulfonamide substituents.
Modifications on the Benzofuran Ring System
Modifications to the benzofuran ring can significantly impact the biological activity of the resulting compounds. These changes can include the introduction of various substituents at different positions of the benzene or furan portion of the ring system.
Common synthetic strategies to achieve these modifications include:
Directed C–H arylation: Palladium-catalyzed C–H arylation can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. mdpi.com
Friedel-Crafts alkylation: This reaction can be employed to introduce alkyl groups onto the benzofuran ring. mdpi.com
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can alter the electronic properties and lipophilicity of the molecule. researchgate.net
These modifications allow for the fine-tuning of the compound's properties to enhance its interaction with biological targets.
Variations on the Sulfonamide Substituents
The sulfonamide group is a critical pharmacophore in many biologically active molecules. Variations in the substituents on the sulfonamide nitrogen can lead to significant changes in activity and selectivity.
Synthetic approaches to introduce these variations typically involve reacting the benzofuran-2-sulfonyl chloride intermediate with a diverse range of primary or secondary amines. nih.gov This allows for the incorporation of various alkyl, aryl, and heterocyclic moieties.
For instance, in the development of novel carbonic anhydrase inhibitors, researchers have synthesized benzofuran-based sulfonamides with different linker and tail moieties to optimize binding to the enzyme's active site. researchgate.netnih.gov The synthesis of hybrid molecules, where the benzofuran-sulfonamide scaffold is linked to other biologically active fragments, represents another strategy to create derivatives with unique pharmacological profiles. rsc.org
Isolation and Purification Techniques for Synthesized Compounds
The isolation and purification of synthesized benzofuran sulfonamide derivatives are crucial steps to ensure the chemical purity of the final compounds for biological evaluation. A combination of chromatographic and crystallization techniques is typically employed.
Common purification methods include:
Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, reagents, and byproducts. mdpi.com Silica gel is a common stationary phase for the purification of benzofuran derivatives.
Recrystallization: This technique is used to obtain highly pure crystalline solids. The choice of solvent is critical for effective purification. nih.gov Solvents like ethanol, dioxane, and dimethylformamide (DMF) have been used for the recrystallization of benzofuran-based sulfonamides. researchgate.netnih.gov
Filtration and Washing: After synthesis, the precipitated solid is often collected by filtration and washed with appropriate solvents to remove impurities. researchgate.netnih.gov
The purity of the final compounds is typically assessed using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular skeleton and the position of substituents.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 6-hydroxy-1-benzofuran-2-sulfonamide is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzofuran (B130515) ring system would typically appear in the downfield region (approximately 6.5–8.0 ppm) due to the deshielding effects of the aromatic ring currents. rsc.org The specific chemical shifts and coupling patterns (doublets, doublet of doublets) would allow for the unambiguous assignment of H-4, H-5, and H-7. The proton on the furan (B31954) ring (H-3) would also have a characteristic chemical shift. Additionally, exchangeable protons from the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups would be visible, with their chemical shifts being sensitive to solvent, concentration, and temperature.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The eight carbon atoms of the 6-hydroxy-1-benzofuran core are expected to resonate in the aromatic region (approximately 100–160 ppm). rsc.org The carbon bearing the hydroxyl group (C-6) and the carbons of the furan ring (C-2, C-3) would have chemical shifts indicative of their specific electronic environments.
2D NMR and Computational Methods: To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal proton-proton coupling networks and correlations between protons and carbons over one or multiple bonds, respectively, allowing for the complete assembly of the molecular structure. Furthermore, theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C chemical shifts, providing a valuable comparison to experimental data and aiding in complex spectral assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | ~ 7.0 - 7.5 | ~ 105 - 115 |
| 4 | ~ 7.3 - 7.8 | ~ 120 - 130 |
| 5 | ~ 6.8 - 7.2 | ~ 110 - 120 |
| 7 | ~ 7.0 - 7.4 | ~ 100 - 110 |
| 6-OH | Variable (e.g., ~9.0 - 10.0) | - |
| SO₂NH₂ | Variable (e.g., ~7.0 - 8.0) | - |
| 2 | - | ~ 145 - 155 |
| 3a | - | ~ 120 - 130 |
| 6 | - | ~ 155 - 165 |
| 7a | - | ~ 150 - 160 |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. FT-IR and Raman spectroscopy are complementary techniques that offer detailed structural information.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The sulfonamide group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. researchgate.net The N-H stretching of the sulfonamide and the O-H stretching of the hydroxyl group would appear as broad bands in the high-frequency region (3400–3200 cm⁻¹). Aromatic C=C stretching vibrations from the benzofuran ring would be observed in the 1600–1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric S=O stretch and the aromatic ring vibrations often produce strong, sharp signals, aiding in the confirmation of the molecular structure.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) | Weak |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 (Medium) | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 (Medium) | Strong |
| Aromatic Ring | C=C Stretch | 1610 - 1450 (Multiple Bands) | Strong |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1350 - 1310 (Strong) | Medium |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1160 - 1140 (Strong) | Strong |
| Benzofuran | C-O Stretch | 1250 - 1200 (Strong) | Medium |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can provide an unambiguous molecular formula. For this compound (C₈H₇NO₄S), the calculated exact mass would be compared against the experimentally measured value to validate its identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. Expected fragmentation pathways for this molecule could include the loss of sulfur dioxide (SO₂, 64 Da), cleavage of the C-S bond to lose the ·SO₂NH₂ radical, and subsequent cleavages of the benzofuran ring system. These fragmentation patterns provide additional evidence for the proposed molecular structure.
Solid-State Structural Analysis through X-ray Crystallography
While NMR and other spectroscopic methods define the molecular structure in solution, X-ray crystallography provides the ultimate confirmation of the atomic arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
For this compound, a single-crystal X-ray diffraction study would reveal the three-dimensional arrangement of the molecule in the crystal lattice. Key insights would include the planarity of the benzofuran ring system and the conformation of the sulfonamide group relative to the ring. Crucially, this analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The hydroxyl and sulfonamide groups are both excellent hydrogen bond donors and acceptors, and it is expected that they would form an extensive network of hydrogen bonds, influencing the physical properties of the solid material.
Table 3: Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction Note: This table lists the parameters that would be determined from a successful crystallographic analysis; specific values are not available without experimental data.
| Parameter | Information Provided |
| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a,b,c,α,β,γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-S, S=O, N-H, O-H). |
| Bond Angles | The angles between adjacent chemical bonds. |
| Torsion Angles | The dihedral angles defining the conformation of flexible parts of the molecule. |
| Hydrogen Bonding Network | The specific distances and angles of intermolecular hydrogen bonds. |
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular characteristics of 6-hydroxy-1-benzofuran-2-sulfonamide. nih.gov DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), offer a balance between accuracy and computational cost for determining the electronic properties of molecules. rsc.orgkau.edu.sa
The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms. nih.govresearchgate.net The resulting optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. nih.gov Comparing these theoretical parameters with experimental data from techniques like X-ray crystallography can validate the computational model. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific computational study.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-O1 | e.g., 1.45 Å |
| Bond Length | S-N | e.g., 1.65 Å |
| Bond Length | C-S | e.g., 1.78 Å |
| Bond Angle | O1-S-O2 | e.g., 120.5° |
| Bond Angle | O-S-N | e.g., 106.7° |
| Dihedral Angle | C1-C2-S-N | e.g., -85.2° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. semanticscholar.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface. For this compound, this analysis would identify:
Electron-rich regions (negative potential) , typically colored red, which are susceptible to electrophilic attack. These would likely be found around the electronegative oxygen and nitrogen atoms of the hydroxyl and sulfonamide groups. researchgate.net
Electron-poor regions (positive potential) , colored blue, which are prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the hydrogens of the sulfonamide group. researchgate.net
Neutral regions , typically colored green.
This map provides crucial insights into where the molecule might interact with biological receptors or other reactants.
Frontier Molecular Orbital (FMO) theory is used to explain the structure and reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO : Represents the ability of a molecule to donate an electron, indicating its nucleophilic character. irjweb.com
LUMO : Represents the ability to accept an electron, indicating its electrophilic character. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical descriptor of molecular stability and reactivity. nih.govscience.gov A small energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies high stability and low reactivity. irjweb.com Analysis of this compound would involve calculating the energies of these orbitals to predict its electronic behavior and potential for charge transfer within the molecule. kau.edu.sa
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the type of data obtained from an FMO analysis. Actual values would require a specific computational study.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| E_HOMO | e.g., -6.52 | Electron-donating ability |
| E_LUMO | e.g., -1.89 | Electron-accepting ability |
| Energy Gap (E_gap) | e.g., 4.63 | Chemical reactivity and stability |
Understanding the distribution of electronic charge across the atoms of this compound is essential for explaining its dipole moment, polarizability, and electronic structure.
Mulliken Population Analysis : This is a common method for calculating the partial charge on each atom in a molecule. q-chem.com Though known to be dependent on the basis set used, it provides a straightforward approximation of atomic charges. q-chem.com
For this compound, these analyses would predict which atoms carry a partial positive or negative charge, influencing how the molecule interacts with its environment.
DFT calculations can accurately predict the spectroscopic signatures of a molecule. nih.gov For this compound, theoretical spectra can be generated and compared with experimental results to confirm its structure.
Vibrational Spectra (FT-IR) : Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule, such as the characteristic stretches for O-H, N-H, S=O, and C-O bonds. kau.edu.sarsc.org
NMR Spectra (¹H and ¹³C) : The chemical shifts for each proton and carbon atom in the molecule can be calculated. nih.govnih.gov These predicted shifts are a valuable tool for interpreting experimental NMR data and assigning specific signals to the correct atoms in the molecular structure. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov A QSAR study for this compound would involve:
Dataset Compilation : Assembling a series of structurally related benzofuran (B130515) sulfonamide derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values). nih.govresearchgate.net
Descriptor Calculation : Calculating various molecular descriptors for each compound in the series. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic effects, steric parameters, and topology. nih.govnih.gov
Model Generation : Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Validation : Assessing the statistical quality and predictive power of the generated model. physchemres.org
A successful QSAR model could then be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts. jocpr.com
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental in estimating the biological efficacy of new compounds. For classes of molecules like benzofuran sulfonamides, QSAR models are developed to correlate their structural or physicochemical properties with their biological activities, such as enzyme inhibition. utm.mybio-hpc.euslideshare.net
3D-QSAR modeling techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed for sulfonamide derivatives. nih.gov These models generate contour maps that visualize the spatial regions where modifications to the molecule, such as adding bulky, hydrophobic, or electrostatic groups, could enhance biological activity. nih.gov For this compound, such models would predict its inhibitory potential against targets like carbonic anhydrases by analyzing its steric, electrostatic, and hydrophobic fields. The robustness of these models is confirmed through rigorous internal and external validation techniques. nih.gov
Derivation and Interpretation of Quantum Chemical Descriptors
Quantum chemical descriptors provide detailed information about the electronic structure and reactivity of a molecule. These are typically calculated using Density Functional Theory (DFT) methods. researchgate.netmdpi.com For this compound, these descriptors help in understanding its intrinsic properties that govern its interactions with biological targets.
Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net Other important descriptors such as chemical potential, global hardness, and electrophilicity index offer further insights into the compound's reactivity and potential to participate in chemical reactions within a biological environment. researchgate.netresearchgate.net
| Descriptor | Significance |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating capability; higher values suggest a better electron donor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting capability; lower values suggest a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | Represents chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment (µ) | Measures the polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions. |
| Chemical Potential (μ) | Relates to the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this is essential for understanding its mechanism of action, particularly as an inhibitor of metalloenzymes like carbonic anhydrases (CAs). nih.govnih.govdrugbank.com
Assessment of Ligand-Target Binding Affinity and Orientation
Docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Studies on similar benzofuran sulfonamides targeting carbonic anhydrase IX (CA IX), a tumor-associated isoform, have shown that these compounds can bind efficiently within the active site cavity. nih.govmdpi.com The docking pose reveals the specific orientation of this compound, highlighting how its functional groups are positioned to interact with the protein.
Identification of Key Binding Site Residues and Interaction Types
The effectiveness of an inhibitor is determined by its specific interactions with amino acid residues in the target's active site. For sulfonamide-based inhibitors of carbonic anhydrases, the primary interaction involves the coordination of the deprotonated sulfonamide group with the catalytic zinc ion (Zn²⁺) in the active site. nih.govcnr.it
Beyond this critical metal coordination, the binding is stabilized by a network of other non-covalent interactions:
Hydrogen Bonding: The sulfonamide's oxygen atoms and the nitrogen atom typically form hydrogen bonds with the backbone and side chains of key residues like Thr199. nih.govcnr.it The 6-hydroxy group on the benzofuran ring of the title compound is also a potential hydrogen bond donor or acceptor.
Hydrophobic Interactions: The benzofuran ring itself can engage in hydrophobic or van der Waals interactions with nonpolar residues such as Val121, Phe131, Leu198, and Pro202, which line the active site cavity. nih.govmdpi.com These interactions are crucial for correctly orienting the molecule and enhancing binding affinity. cnr.it
| Interaction Type | Participating Ligand Group | Potential Interacting Residues |
|---|---|---|
| Metal Coordination | Sulfonamide (-SO₂NH₂) | Active Site Zn²⁺ Ion |
| Hydrogen Bonding | Sulfonamide group, 6-hydroxy group | Thr199, Gln92, His94 |
| Hydrophobic Interactions | Benzofuran ring system | Val121, Phe131, Val135, Leu198, Pro202 |
Advanced Simulation Techniques (e.g., Molecular Dynamics for Conformational Flexibility)
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational flexibility of the complex over time. nih.gov An MD simulation of the this compound-protein complex would track the movements of every atom over a period of nanoseconds. mdpi.comfrontiersin.org
This analysis is crucial for confirming the stability of the interactions predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the complex remains in a stable conformation. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid upon binding. mdpi.com These simulations provide a more realistic understanding of the binding event and can help refine the design of more potent and specific inhibitors. cnr.itnih.gov
Biological Activities and Pharmacological Profiles of 6 Hydroxy 1 Benzofuran 2 Sulfonamide and Derivatives
Antimicrobial Spectrum
Benzofuran (B130515) sulfonamide derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of benzofuran sulfonamides have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies on various synthesized benzo[b]furan derivatives bearing sulphonamide moieties have indicated good to moderate antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The antimicrobial potential of sulfonamides is often attributed to their ability to interfere with folic acid synthesis in bacteria. nih.gov
Research on specific azo-benzofuran derivatives has also demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. researchgate.net While specific minimum inhibitory concentration (MIC) values for 6-hydroxy-1-benzofuran-2-sulfonamide are not available, studies on other sulfonamide derivatives have reported MIC values against S. aureus ranging from 32 to 512 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Benzofuran and Sulfonamide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Benzo[b]furan derivatives with sulphonamide moieties | Staphylococcus aureus | Good to moderate activity | researchgate.net |
| Benzo[b]furan derivatives with sulphonamide moieties | Escherichia coli | Good to moderate activity | researchgate.net |
| Azo-benzofuran derivatives | Staphylococcus aureus | Mild activity | researchgate.net |
| Azo-benzofuran derivatives | Escherichia coli | Mild activity | researchgate.net |
| General Sulfonamide derivatives | Staphylococcus aureus | 32 - 512 µg/mL | nih.gov |
Antifungal Activity against Specific Fungal Pathogens
The benzofuran nucleus is a component of many compounds exhibiting antifungal properties. nih.govresearchgate.net Investigations into benzofuran derivatives, including those with hydroxyl groups, have shown activity against various fungal pathogens. For instance, certain benzofuran derivatives have demonstrated effects against Penicillium italicum and Colletotrichum musae. mdpi.com The presence of a hydroxyl group at the C-6 position, as in the parent compound of interest, has been suggested to potentially increase the antifungal activity by enhancing the molecule's ability to penetrate fungal cell membranes. mdpi.com
While direct studies on this compound are lacking, the broader class of benzofuran derivatives has shown potential as antifungal agents. nih.govresearchgate.net
Anti-Tuberculosis Activity (e.g., against Mycobacterium tuberculosis)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel anti-tuberculosis agents. nih.govnih.gov Benzofuran and sulfonamide derivatives have been a subject of interest in this area. nih.govnih.govresearchgate.net In silico studies have suggested that benzofuran derivatives can act as potential anti-tuberculosis lead molecules. nih.gov Similarly, sulfonamides have been investigated for their anti-mycobacterial activity, with some showing potential to inhibit key enzymes in MTB. nih.gov
Although specific data for this compound is not available, research on related structures provides a basis for its potential consideration in anti-tuberculosis drug discovery. For example, some synthesized sulfonamide-bearing compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net
Carbonic Anhydrase (CA) Inhibitory Activity
A significant area of research for sulfonamide derivatives has been their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.govrsc.org
Inhibition Kinetics against Human CA Isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
Benzofuran-based sulfonamides have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These studies have shown that certain derivatives can efficiently inhibit various hCA isoforms with inhibition constants (KIs) in the nanomolar range. Specifically, tumor-associated isoforms hCA IX and hCA XII have been targeted, with some benzofuran sulfonamides showing KIs spanning from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII. nih.gov Some derivatives have also displayed inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.gov
Table 2: Inhibition Constants (KI) of Benzofuran-based Sulfonamides against Human Carbonic Anhydrase Isoforms
| hCA Isoform | Range of Inhibition Constants (KI) | Reference |
|---|---|---|
| hCA I | Data for derivatives available | nih.gov |
| hCA II | Data for derivatives available | nih.gov |
| hCA IX | 10.0 - 97.5 nM | nih.gov |
| hCA XII | 10.1 - 71.8 nM | nih.gov |
Selective Inhibition Profiles against Microbial CA Isoforms (e.g., Beta-CAs, Gamma-CAs)
Bacterial carbonic anhydrases, which belong to different classes (α, β, and γ) than the human α-CAs, are being explored as novel antibacterial targets. mdpi.comnih.gov The structural differences between human and microbial CAs offer the possibility of developing selective inhibitors that would target the pathogen's enzyme without affecting the host's. mdpi.com Sulfonamides are a well-established class of CA inhibitors and have been studied for their effects on bacterial CAs. mdpi.comnih.gov
Research on the inhibition of β-CAs from pathogenic microorganisms is an emerging field with the potential for new therapeutic strategies. researchgate.net While specific studies on the selective inhibition of microbial CAs by this compound are not available, the general principle of targeting microbial CAs with sulfonamide-based inhibitors is an active area of investigation. mdpi.comnih.govresearchgate.net
Investigation of the Molecular Mechanism of CA Inhibition (e.g., Sulfonamide Zinc-Binding)
The primary mechanism by which sulfonamide-based inhibitors, a class to which this compound belongs, interact with carbonic anhydrases (CAs) involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site. nih.gov This interaction is a hallmark of sulfonamide inhibition of this enzyme class. The sulfonamide moiety coordinates with the catalytic Zn(II) ion, which is essential for the enzyme's function. mdpi.com
Generally, for sulfonamides to exhibit high-affinity binding, the amino group of the sulfonamide is deprotonated, allowing it to form a coordination bond with the positively charged Zn(II) ion. This binding occurs in a tetrahedral geometry. The interaction is further stabilized by a network of hydrogen bonds with amino acid residues in the catalytic site. The aromatic or heterocyclic portions of the inhibitor molecule can also engage in interactions with both hydrophilic and hydrophobic residues within the active site cavity, which can influence the inhibitor's affinity and selectivity for different CA isoforms. While this is the established mechanism for sulfonamide CA inhibitors, specific structural studies detailing the binding of this compound to the CA active site are not available in the provided search results.
Antiproliferative and Cytotoxic Potential
Benzofuran derivatives have demonstrated potential anticancer activity, though specific data for this compound is limited in the provided search results. mdpi.com The antiproliferative effects of benzofuran-based sulfonamides are an area of active research, with some derivatives showing moderate growth inhibitory activity against certain cancer cell lines. nih.govresearchgate.net
Efficacy against Human Cancer Cell Lines (e.g., MCF-7, A549, Colo-205, A2780)
While the broader class of benzofuran derivatives has been evaluated against a panel of human cancer cell lines, specific data on the efficacy of this compound against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) is not detailed in the provided search results. For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have shown anti-proliferation potency against HCT-116, HeLa, HepG2, and A549 cells. nih.gov Other studies on different benzofuran-based sulfonamides have reported selective and moderate growth inhibitory effects against certain cancer cell lines. nih.gov
Below is an illustrative table of the kind of data that would be presented for the antiproliferative activity of a compound. Please note that the data for this compound is not available in the search results.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data not available |
| A549 | Lung | Data not available |
| Colo-205 | Colon | Data not available |
| A2780 | Ovarian | Data not available |
Modulation of Specific Oncogenic Pathways and Biomarkers (e.g., VEGFR2, Threonine Protein Kinase 6, Arora 2 Kinase)
The modulation of oncogenic pathways is a key mechanism for the anticancer activity of many compounds. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis, and its inhibition is a strategy for developing new cancer therapies. mdpi.com Some sulfonamide derivatives have been investigated for their VEGFR-2 inhibitory activity. mdpi.com
Aurora kinases, including Aurora A and B, are crucial for cell division and are often overexpressed in various cancers, making them potential therapeutic targets. nih.gov Inhibition of these kinases can lead to defects in mitosis and subsequent cell death. nih.gov While benzofuran-based compounds have been explored for their anticancer effects through various mechanisms, specific information on the modulation of VEGFR2, Threonine Protein Kinase 6, or Aurora 2 Kinase by this compound is not available in the provided search results.
Anti-inflammatory, Analgesic, and Antipyretic Properties
The benzofuran scaffold is present in molecules that exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. taylorandfrancis.com For example, some benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing effects comparable to established anti-inflammatory drugs in preclinical models. nih.gov The mechanism of anti-inflammatory action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov
The analgesic properties of certain benzofuran derivatives have also been reported. nih.gov However, specific studies on the anti-inflammatory, analgesic, and antipyretic properties of this compound are not described in the provided search results.
Other Enzyme Inhibition Profiles
The inhibitory activity of benzofuran derivatives extends to various enzymes, including those found in bacteria.
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, Dihydropteroate (B1496061) Synthase, Mycobacterium Protein Tyrosine Phosphatase B (mPTPB))
Bacterial enzymes are important targets for the development of new antimicrobial agents. DNA gyrase is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death. researchgate.net Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of bacteria and is the target of sulfonamide antibiotics. tamu.edu
Mycobacterium protein tyrosine phosphatase B (mPTPB) is a virulence factor in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov Inhibition of mPTPB is being explored as a potential therapeutic strategy for tuberculosis. nih.govnih.gov A medicinal chemistry approach has been used to develop potent and selective inhibitors of mPTPB based on a 6-hydroxy-benzofuran-5-carboxylic acid scaffold. nih.govnih.gov While this highlights the potential of the benzofuran core in targeting mPTPB, specific data on the inhibition of DNA Gyrase B, Dihydropteroate Synthase, or mPTPB by this compound is not available in the provided search results.
Below is an illustrative table of the kind of data that would be presented for enzyme inhibition. Please note that the data for this compound is not available in the search results.
| Enzyme | Organism | Inhibition (e.g., IC50, Ki) |
| DNA Gyrase B | E. coli (example) | Data not available |
| Dihydropteroate Synthase | S. aureus (example) | Data not available |
| mPTPB | M. tuberculosis | Data not available |
Inhibition of Metabolic Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase, Urease, Chorismate Mutase)
The therapeutic potential of this compound and its derivatives extends to the modulation of key metabolic enzymes. These enzymes play crucial roles in various physiological and pathological processes, including carbohydrate metabolism, bacterial survival, and amino acid biosynthesis. The inhibition of enzymes such as alpha-amylase, alpha-glucosidase, urease, and chorismate mutase by benzofuran-based compounds has emerged as a significant area of research. While specific inhibitory data for this compound against these particular enzymes is not extensively documented in the current literature, numerous studies on its derivatives highlight the potential of the benzofuran sulfonamide scaffold as a source of potent metabolic enzyme inhibitors.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. researchgate.net By breaking down complex carbohydrates into simpler sugars, they facilitate glucose absorption into the bloodstream. researchgate.net Inhibition of these enzymes is a well-established therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. researchgate.net
Several studies have demonstrated the potent inhibitory effects of benzofuran derivatives against both α-amylase and α-glucosidase. For instance, a series of synthesized benzofuran carbohydrazide (B1668358) analogs displayed significant α-amylase inhibitory activity, with IC₅₀ values ranging from 1.078±0.19 to 2.926±0.05 µM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.62±0.22 µM). nih.gov Similarly, newly designed benzofuran Schiff bases were evaluated for their inhibitory potential against both enzymes. researchgate.net One of the most potent analogs exhibited an IC₅₀ value of 1.10±0.10 µM for α-amylase and 1.40±0.10 µM for α-glucosidase, surpassing the efficacy of acarbose (IC₅₀ values of 11.50±0.30 µM and 12.20±0.30 µM, respectively). researchgate.net
Furthermore, a series of hydroxylated 2-phenylbenzofurans showed pronounced activity against α-glucosidase. nih.gov One particular compound from this series was found to be 167 times more active than acarbose, acting as a mixed-type inhibitor. nih.gov Another study on benzofuran-1,3,4-oxadiazole derivatives containing 1,2,3-triazole-acetamides revealed that all synthesized compounds were more potent α-glucosidase inhibitors than acarbose, with the most active compound being approximately 19-fold more effective. researchgate.net
| Compound Series | Enzyme | Key Findings | IC₅₀ Range (µM) | Reference Compound (IC₅₀, µM) |
|---|---|---|---|---|
| Benzofuran Carbohydrazide Analogs | α-Amylase | Nine analogs showed potent inhibition. | 1.078 - 2.926 | Acarbose (0.62) |
| Benzofuran Schiff Bases | α-Amylase | Analog 12 was the most potent. | 1.10 - 24.60 | Acarbose (11.50) |
| α-Glucosidase | Analog 12 was the most potent. | 1.40 - 24.00 | Acarbose (12.20) | |
| Hydroxylated 2-Phenylbenzofurans | α-Glucosidase | Compound 16 was 167 times more active than acarbose. | N/A (Specific value for compound 16 not provided in abstract) | Acarbose |
| Benzofuran-1,3,4-oxadiazole-triazole-acetamides | α-Glucosidase | All compounds were more potent than acarbose. | 40.7 - 173.6 | Acarbose (750.0) |
Urease Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are considered promising agents for treating infections caused by urease-producing bacteria. nih.gov
The benzofuran scaffold has been successfully utilized to develop potent urease inhibitors. A study focused on benzofuran-based-thiazolidinone analogs revealed that all synthesized compounds exhibited varying degrees of urease inhibition, with IC₅₀ values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM. nih.govresearchgate.net Notably, several of these compounds, including analogs 1, 3, 5, and 8, showed significantly greater potency than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.40 ± 0.21 µM). nih.govresearchgate.net The structure-activity relationship (SAR) analysis indicated that the substitution pattern on the phenyl ring plays a crucial role in the inhibitory activity. nih.govresearchgate.net The sulfonamide moiety itself is also a recognized pharmacophore in the design of urease inhibitors, suggesting that benzofuran sulfonamides could be a particularly effective class of compounds. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| Analog 1 | 1.2 ± 0.01 |
| Analog 3 | 2.20 ± 0.01 |
| Analog 5 | 1.40 ± 0.01 |
| Analog 8 | 2.90 ± 0.01 |
| Thiourea (Standard) | 21.40 ± 0.21 |
Chorismate Mutase Inhibition
Chorismate mutase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine and tyrosine) in bacteria, fungi, and plants. nih.govresearchgate.net As this pathway is absent in humans, its enzymes are attractive targets for the development of novel antimicrobial agents. nih.gov
Research has shown that benzofuran derivatives can act as inhibitors of chorismate mutase. In one study, novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and synthesized. nih.gov Several of these compounds demonstrated encouraging in vitro inhibition of chorismate mutase, with three derivatives showing 64–65% inhibition at a concentration of 30 μM. nih.govnih.govrsc.org Molecular docking studies suggested that these compounds interact with key hydrophobic residues and form strong hydrogen bonds within the active site of the enzyme. nih.gov These findings indicate that the benzofuran ring is a viable scaffold for designing inhibitors of this essential bacterial enzyme. nih.gov
| Compound Series | Concentration (µM) | % Inhibition |
|---|---|---|
| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones (Analogs 3h, 3i, 3m) | 30 | 64-65% |
Structure Activity Relationship Sar of 6 Hydroxy 1 Benzofuran 2 Sulfonamide Analogues
Significance of the Hydroxyl Group at C-6 Position
The position of the hydroxyl (-OH) group on the benzofuran (B130515) core is a critical determinant of the antibacterial activity of these sulfonamide derivatives. Extensive research has demonstrated that the C-6 position is particularly crucial for eliciting a potent biological response.
Correlation of C-6 Hydroxyl with Potent Antibacterial Activity
A free hydroxyl group at the C-6 position of the benzofuran ring is consistently associated with excellent antibacterial activity. rsc.org Studies have shown that compounds bearing a C-6 hydroxyl group exhibit broad-spectrum antibacterial action against various bacterial strains. For instance, certain 3-methanone-6-substituted-benzofuran derivatives with a hydroxyl group at the C-6 position have demonstrated impressive minimum inhibitory concentration (MIC80) values, ranging from 0.78 to 3.12 μg/mL against a panel of bacteria. nih.gov The presence of this hydroxyl group is considered essential for the interaction of the molecule with its bacterial target, likely through the formation of hydrogen bonds.
Comparative Analysis of Hydroxyl Substituents at Other Positions (e.g., C-2, C-3, C-4, C-5)
While the C-6 hydroxyl group is paramount, the placement of hydroxyl groups at other positions on the benzofuran ring has also been investigated, revealing a clear structure-activity relationship.
C-2 Position: The introduction of a hydroxyl group at the C-2 position does not appear to enhance antibacterial activity. nih.gov
C-3 and C-4 Positions: In contrast, hydroxyl substituents at the C-3 and C-4 positions have been shown to result in good antibacterial activities. nih.gov For example, a benzofuran derivative with a hydroxyl group at the C-4 position displayed excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA) with MIC80 values of 0.39 μg/mL and 0.78 μg/mL, respectively. nih.gov
C-5 Position: Benzofuran-5-ol derivatives have also been synthesized and identified as potent antifungal agents, suggesting that a hydroxyl group at this position can contribute to antimicrobial properties. nih.gov
The following table summarizes the antibacterial activity of benzofuran analogues with hydroxyl groups at different positions, illustrating the importance of the substitution pattern.
| Compound Analogue | Hydroxyl Position | Antibacterial Activity (MIC80 in μg/mL) | Reference |
| 3-Methanone-6-hydroxy-benzofuran | C-6 | 0.78-3.12 | nih.gov |
| 3-Methanone-4-hydroxy-benzofuran | C-4 | 0.39-0.78 | nih.gov |
This table is illustrative and based on findings from various studies on benzofuran derivatives.
Contribution of the Sulfonamide Moiety and its Substituents
The sulfonamide (-SO2NH2) group is a well-established pharmacophore in antibacterial drugs, and its incorporation into the benzofuran scaffold is a key strategy for developing potent antimicrobial agents. researchgate.net
Influence of Sulfonamide Attachment Point on the Benzofuran Ring (e.g., C-2 versus other positions)
The antibacterial efficacy of benzofuran sulfonamides is significantly influenced by the point of attachment of the sulfonamide moiety to the benzofuran ring. The C-2 position is a common and effective site for sulfonamide substitution. Benzo[b]furan derivatives with various substituents at the C-2 position have been reported to possess a wide range of biological activities, including antibacterial effects. researchgate.net While systematic studies comparing the attachment at different positions are limited for the 6-hydroxybenzofuran (B80719) scaffold, the prevalence of active compounds with C-2 substitution suggests its favorability.
Stereoelectronic Effects of Substituents on Sulfonamide Nitrogen
Substitutions on the nitrogen atom of the sulfonamide group can modulate the electronic properties and steric bulk of the molecule, thereby influencing its antibacterial activity. Generally, the introduction of heterocyclic rings to the N1 nitrogen of the sulfonamide can increase the potency of the drug. youtube.com The nature of these substituents can affect the pKa of the sulfonamide, which is crucial for its ability to cross bacterial cell membranes. For optimal antibacterial activity, a pKa range of 6.6 to 7.4 is often desired, allowing for a balance between the ionized and unionized forms of the drug. youtube.com Electron-withdrawing groups on the aromatic ring attached to the sulfonamide can also enhance antibacterial activity.
Impact of Substitutions on the Benzofuran Core
Beyond the critical hydroxyl and sulfonamide groups, substitutions at other positions of the benzofuran core can further refine the antibacterial profile of these compounds.
Substitutions at the C-3 and C-5 positions have been shown to have a considerable impact on antibacterial activity and strain specificity. nih.gov For instance, the introduction of aryl groups at the C-3 position through a methanone (B1245722) linker has yielded compounds with favorable antibacterial activities. nih.gov Furthermore, the presence of bromo substituents at the C-5 position of the benzofuran ring has been associated with excellent antibacterial activity. rsc.org
Conversely, some substitutions can have a detrimental effect. For example, methylation of a hydroxyl group on the benzofuran ring has been observed to reduce solubility and decrease antimicrobial abilities. rsc.org Similarly, the introduction of certain halogen substituents has, in some cases, resulted in a loss of antibacterial activity. nih.gov Electron-donating groups on the benzofuran ring have also been found to weaken antimicrobial activity. nih.gov
The following table provides examples of how different substitutions on the benzofuran core can influence antibacterial activity.
| Core Substitution | Position | Effect on Antibacterial Activity | Reference |
| Aryl group via methanone linker | C-3 | Favorable activity | nih.gov |
| Bromo substituent | C-5 | Excellent activity | rsc.org |
| Methylation of hydroxyl group | - | Decreased activity | rsc.org |
| Certain halogen substituents | - | Loss of activity | nih.gov |
| Electron-donating groups | - | Weakened activity | nih.gov |
This table is a generalized representation based on SAR studies of various benzofuran derivatives.
Modulation of Biological Activity by C-2 Substitutions (e.g., Heterocyclic Rings, Ester Groups)
The C-2 position of the benzofuran ring has been identified as a crucial site for modification, with substitutions significantly influencing the cytotoxic and enzyme inhibitory activities of the compounds. nih.gov
Early SAR studies on benzofuran derivatives highlighted that introducing an ester group at the C-2 position is a key determinant for cytotoxic activity. nih.govrsc.org Similarly, the introduction of various heterocyclic rings at this position has been shown to have a substantial effect on the biological profile of the resulting molecules. rsc.org
In a series of novel benzofuran-based sulfonamides designed as carbonic anhydrase (CA) inhibitors, the C-2 position was used to attach a linker (hydrazine or hydrazide) connecting to a benzenesulfonamide (B165840) moiety. The nature of this C-2 linker and its substituent directly modulated the inhibitory activity and selectivity against different CA isoforms. For instance, replacing a hydrazine (B178648) linker in arylsulfonehydrazones with a hydrazide one resulted in decreased inhibitory activity against the tumor-associated human carbonic anhydrase (hCA) IX isoform. nih.gov Specifically, arylsulfonehydrazone 9c showed potent hCA IX inhibition with a Kᵢ of 10.0 nM, whereas the corresponding arylsulfonehydrazides exhibited higher Kᵢ values, indicating lower potency. nih.gov This demonstrates that even subtle changes to the C-2 substituent can significantly alter biological interactions.
Furthermore, the introduction of a 2-aminobenzofuran moiety has been explored for its potential as a P-glycoprotein (P-gp) inhibitor, which is relevant in overcoming multidrug resistance in cancer. researchgate.net
| Compound Type | General Structure at C-2 | Example Compound | Inhibitory Activity (Kᵢ in nM) |
|---|---|---|---|
| Arylsulfonehydrazone | -C(=N-NH-SO₂-Ar)H | 9a | 32.8 |
| Arylsulfonehydrazone | -C(=N-NH-SO₂-Ar)H | 9c | 10.0 |
| Arylsulfonehydrazide | -C(=O)NH-NH-SO₂-Ar | 10a | 76.6 |
| Arylsulfonehydrazide | -C(=O)NH-NH-SO₂-Ar | 10c | 85.4 |
Role of C-3 Substituents in Activity and Selectivity Profiles
Substituents at the C-3 position of the benzofuran nucleus also play a significant role in defining the activity and selectivity of these compounds. Modifications at this position can influence the molecule's interaction with biological targets, leading to varied pharmacological outcomes.
For example, the introduction of a bromine atom at the C-3 position has been noted as a critical determinant of biological activity in certain benzofuran derivatives. nih.gov In one study, a compound featuring a bromine atom attached to a methyl group at the C-3 position demonstrated remarkable cytotoxic activity against leukemia cells, with an IC₅₀ value as low as 0.1 μM against HL60 cells. nih.gov
In another line of research, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized to explore their potential as bioactive agents. These substitutions at the C-3 position were evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant activities, indicating the importance of this position for generating diverse biological effects. researchgate.net
| Substituent at C-3 | Observed Biological Activity | Reference |
|---|---|---|
| Brominated methyl group | Potent cytotoxic activity against leukemia cells (K562, HL60) | nih.gov |
| Glycinamido group | Evaluated for antimicrobial and anti-inflammatory activity | researchgate.net |
| β-Alanamido group | Evaluated for antimicrobial and anti-inflammatory activity | researchgate.net |
Effects of Halogen, Amino, and Alkyl Substituents on the Aromatic Ring
Modifications to the benzene (B151609) portion of the benzofuran ring system with halogen, amino, and alkyl groups are pivotal in fine-tuning pharmacological activity. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins. nih.gov
The addition of halogen atoms such as bromine, chlorine, or fluorine to the aromatic ring has consistently resulted in a significant increase in the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity with biological targets. nih.gov The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov Furthermore, substitutions with halogen and amino groups at the 5-position have been closely linked to the antibacterial activity of benzofurans. rsc.org
In the context of P-glycoprotein inhibition, substituents on the aromatic ring play a crucial role. For instance, it was found that having 3,4-dimethoxyphenyl substituents at the 6-position of the 2-aminobenzofuran ring was important for influencing P-gp inhibitory activity. researchgate.net The presence of a phenolic hydroxyl group on the benzofuran scaffold is also considered crucial for modulating anticancer activity, as this hydrogen-donating group can form favorable interactions with the target. nih.gov
| Substituent | Position(s) | Effect on Biological Activity | Reference |
|---|---|---|---|
| Halogen (Br, Cl, F) | General | Significant increase in anticancer activity | nih.gov |
| Halogen, Amino | 5 | Closely related to antibacterial activity | rsc.org |
| 3,4-Dimethoxyphenyl | 6 | Crucial for P-glycoprotein inhibitory activity | researchgate.net |
| Phenolic Hydroxyl | General | Considered crucial for modulating anticancer activity | nih.gov |
Correlation between Molecular Structure and Pharmacological Efficacy
The sulfonamide group itself is a key pharmacophore, capable of forming hydrogen bonds and chelating metal ions, such as the zinc ion in metalloenzymes like carbonic anhydrase. nih.gov The efficacy of benzofuran-based sulfonamides is further influenced by through-space NH–π interactions, where the sulfonamide's NH group can form stabilizing, non-covalent bonds with electron-rich aromatic rings within a protein's active site. vu.nl
The SAR data indicates that:
C-2 substitutions act as a primary determinant of the mode of action. Ester and heterocyclic groups at this position are critical for cytotoxic and enzyme inhibitory activities. nih.gov The nature of linkers at C-2, such as hydrazine versus hydrazide, can fine-tune potency against specific enzyme isoforms. nih.gov
C-3 substitutions offer a secondary level of modulation, influencing both activity and selectivity. Small, electronegative groups like bromine or larger peptide-like moieties can be introduced to probe different binding pockets and confer distinct pharmacological profiles. nih.govresearchgate.net
Aromatic ring substituents control the physicochemical properties of the entire scaffold. Electron-withdrawing halogens can enhance binding through halogen bonds, while hydrogen-bond-donating groups like hydroxyls are crucial for interactions with target residues. nih.gov The placement of these groups is vital, as seen where a 5-position substitution impacts antibacterial activity, while a 6-position substitution affects P-gp inhibition. rsc.orgresearchgate.net
Future Directions and Translational Perspectives for 6 Hydroxy 1 Benzofuran 2 Sulfonamide Research
Rational Design of Enhanced Potency and Selectivity
The advancement of 6-hydroxy-1-benzofuran-2-sulfonamide from a lead compound to a clinical candidate hinges on the principles of rational drug design to optimize its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications to the core structure influence biological activity. elsevierpure.commdpi.comnih.gov
A key strategy employed for sulfonamide-based inhibitors is the "tail approach," where modifications are made to the molecule, distinct from the zinc-binding sulfonamide group, to achieve isoform-specific inhibition. nih.gov For this compound, the benzofuran (B130515) portion acts as this "tail." SAR studies have shown that substitutions at various positions on the benzofuran ring can be critical determinants of biological activity. mdpi.com For instance, research on other benzofuran derivatives has demonstrated that introducing substituents at the C-2 position is often crucial for cytotoxic activity. mdpi.com Similarly, halogen substitutions, particularly at the para position of an aromatic ring attached to the benzofuran core, can form favorable hydrophobic interactions and enhance potency. nih.gov
Applying these principles, medicinal chemists can systematically synthesize and test analogs of this compound. Modifications could include:
Substitution on the Benzofuran Ring: Introducing small alkyl, alkoxy, or halogen groups at positions 3, 4, 5, or 7 of the benzofuran ring could modulate lipophilicity and electronic properties, potentially improving target engagement.
Modification of the 6-Hydroxy Group: The phenolic hydroxyl group could be converted to esters or ethers to alter pharmacokinetic properties or to act as a handle for attaching other functional groups.
Alterations to the Sulfonamide Linker: While the primary sulfonamide is often essential for the mechanism of action (e.g., binding to the zinc ion in metalloenzymes like carbonic anhydrases), modifications to its orientation or the introduction of linkers between the benzofuran and sulfonamide-bearing phenyl ring could optimize binding geometry. nih.govnih.gov
A notable study on novel benzofuran-based sulfonamides designed as carbonic anhydrase inhibitors found that linking the benzofuran tail via a hydrazine (B178648) or hydrazide linker resulted in potent inhibition of tumor-associated isoforms CA IX and XII. nih.gov Furthermore, the incorporation of an arylsulfone moiety dramatically enhanced selectivity for these cancer-related targets over off-target isoforms CA I and II. researchgate.net This highlights how rational modifications can steer the compound's activity profile.
| Scaffold/Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Benzofuran-based Sulfonamides | Benzofuran tail linked via hydrazine/hydrazide | Efficient inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). | nih.govnih.gov |
| Arylsulfonehydrazone Benzofurans | Incorporation of an arylsulfone moiety | Enhanced selectivity for hCA IX and XII over hCA I and II. | nih.govresearchgate.net |
| General Benzofurans | Halogen substitution at the para position | Increased potency due to favorable hydrophobic interactions. | nih.gov |
| Quinolone Sulfonamides | Increased lipophilicity | Generally resulted in improved NaV1.7 potency. | acs.org |
Exploration of Novel Therapeutic Applications and Targets
The constituent scaffolds of this compound are associated with a vast range of biological activities, suggesting that the compound could be explored for multiple therapeutic applications beyond a single target class. scispace.comnih.gov Benzofuran derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comnih.govrsc.org Likewise, the sulfonamide moiety is present in drugs used not only as antibacterials but also as anticancer, antidiabetic, and anti-inflammatory agents. ajchem-b.comopenaccesspub.org
This broad bioactivity profile opens up several avenues for investigation:
Anticancer Therapy: Benzofuran-sulfonamide hybrids have been successfully designed as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer cell survival. nih.govnih.gov This makes these enzymes a prime target for this compound. Other studies have shown that benzofuran hybrids can act as dual inhibitors of key signaling proteins like PI3K and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov The 6-hydroxy-benzofuran scaffold has also been used to develop inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis, indicating its potential in targeting enzymes. nih.gov
Antimicrobial Agents: Given the historical success of sulfonamides as antibiotics, a primary application would be in developing novel antibacterial agents. nih.gov The benzofuran scaffold itself is known to have antimicrobial properties. nih.govbenthamdirect.com A key target in this area is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is inhibited by traditional sulfonamides. sci-hub.serupahealth.com Furthermore, benzofuran derivatives have been investigated as inhibitors of DNA gyrase, a validated target for developing new therapeutics against Mycobacterium tuberculosis. nih.gov
Neurological and Inflammatory Disorders: Certain benzofuran derivatives have shown activity as selective SIRT2 inhibitors, a target for age-related disorders. mdpi.com Additionally, sulfonamide-containing drugs like celecoxib (B62257) act as selective COX-2 inhibitors for treating inflammation. openaccesspub.org This suggests that analogs of this compound could be optimized for targets related to neurodegeneration or inflammatory conditions.
| Therapeutic Area | Potential Molecular Target | Rationale based on Scaffold Activity | Reference |
|---|---|---|---|
| Oncology | Carbonic Anhydrases (CA IX, CA XII) | Benzofuran-sulfonamide hybrids are potent and selective CA inhibitors. | nih.govnih.govresearchgate.net |
| Oncology | Protein Kinases (PI3K, VEGFR-2) | Benzofuran hybrids have shown dual inhibitory activity. | nih.govresearchgate.net |
| Infectious Disease | Dihydropteroate Synthase (DHPS) | Classic target for sulfonamides; benzofuran may enhance potency or overcome resistance. | nih.govsci-hub.se |
| Infectious Disease | DNA Gyrase | Benzofuran derivatives have been identified as inhibitors of this bacterial enzyme. | nih.gov |
| Neurodegenerative Disease | Sirtuin 2 (SIRT2) | Benzofuran derivatives have been developed as selective SIRT2 inhibitors. | mdpi.com |
| Inflammation | Cyclooxygenase-2 (COX-2) | The sulfonamide scaffold is present in selective COX-2 inhibitors. | openaccesspub.org |
Strategies for Overcoming Drug Resistance Mechanisms
A significant challenge, particularly for antimicrobial sulfonamides, is the prevalence of drug resistance. sci-hub.senih.gov The primary mechanisms of bacterial resistance to sulfonamides involve either mutations in the bacterial folP gene, which codes for the target enzyme dihydropteroate synthase (DHPS), or the horizontal acquisition of sul genes (sul1, sul2, sul3) that encode for highly resistant DHPS variants. rupahealth.comnih.govrepec.org These resistant enzymes have evolved active sites that can effectively discriminate between the natural substrate, p-aminobenzoic acid (PABA), and the structurally similar sulfonamide drugs. nih.gov Structural studies have revealed that a key Phe-Gly amino acid sequence in Sul enzymes enables them to retain PABA binding while preventing sulfonamide inhibition. nih.gov
Future research on this compound should proactively address these resistance mechanisms. Strategies include:
Structure-Based Design to Inhibit Resistant Enzymes: With the crystal structures of resistant Sul enzymes available, it is possible to design new sulfonamide derivatives that can overcome resistance. nih.gov This could involve modifying the benzofuran "tail" of the molecule to establish new interactions with residues in the enzyme's active site that are conserved between both the wild-type and resistant forms, or to exploit structural differences in the resistant enzymes. The goal is to develop a molecule that the resistant enzyme cannot easily distinguish from PABA. nih.gov
Combination Therapy: An alternative approach is to use the compound as part of a combination therapy. Potentiated sulfonamides, which combine a sulfonamide with a pyrimidine (B1678525) inhibitor (like trimethoprim) that blocks the subsequent step in the folic acid synthesis pathway, have shown synergistic effects. researchgate.net A novel benzofuran sulfonamide could be paired with an existing or new dihydrofolate reductase (DHFR) inhibitor.
Targeting Alternative Pathways: Instead of solely targeting DHPS, derivatives could be designed to inhibit other essential bacterial pathways, thereby circumventing existing resistance mechanisms altogether. ftloscience.com
Efflux Pump Inhibition: In some bacteria, resistance is mediated by efflux pumps that actively remove antibiotics from the cell. nih.gov While less common for sulfonamides, designing derivatives that also have efflux pump inhibitory activity could provide a dual-action mechanism to combat resistance.
| Resistance Mechanism | Molecular Basis | Design Strategy for Counteraction | Reference |
|---|---|---|---|
| Target Modification | Mutations in the folP gene (DHPS) altering the active site. | Design analogs that bind to conserved residues or exploit the altered active site geometry. | sci-hub.senih.gov |
| Target Replacement | Acquisition of sul genes (e.g., sul1, sul2) encoding resistant DHPS variants. | Structure-based design to create inhibitors that can bind effectively to the resistant Sul enzymes. | rupahealth.comnih.govspringernature.com |
| Active Efflux | Membrane proteins (efflux pumps) that expel the drug from the bacterial cell. | Develop hybrid molecules with efflux pump inhibitory activity or co-administer with an efflux pump inhibitor. | nih.gov |
| Pathway Bypass | Generation of new biochemical pathways that make the inhibited enzyme obsolete. | Use of combination therapy to block multiple pathways simultaneously (e.g., potentiated sulfonamides). | researchgate.netftloscience.com |
Integration of Cheminformatics and Artificial Intelligence in Compound Design
The design and optimization of derivatives of this compound can be significantly accelerated by integrating cheminformatics and artificial intelligence (AI). These computational tools can analyze complex data, predict molecular properties, and generate novel chemical structures, streamlining the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the chemical structure of benzofuran sulfonamide analogs and their biological activity. nih.gov By training these models on experimental data from a series of synthesized compounds, researchers can predict the potency of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. afantitis.com
Molecular Docking and Simulation: Molecular docking studies can predict how different analogs of this compound bind to the three-dimensional structure of a target protein, such as a carbonic anhydrase or a resistant DHPS enzyme. nih.govnih.gov This provides crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that determine binding affinity and selectivity, thereby guiding the rational design of more potent molecules.
AI and Machine Learning for De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and transformers, can be trained on large databases of known molecules to learn the rules of chemical structure and bonding. researchgate.net These models can then be used to generate entirely new molecular structures based on the benzofuran-sulfonamide scaffold that are optimized for specific properties, such as high predicted potency, selectivity, and favorable pharmacokinetic profiles.
Accelerating the DMTA Cycle: AI can impact every stage of the design-make-test-analyze (DMTA) cycle. AI-driven tools can predict viable synthetic routes for novel compounds (computer-aided synthesis planning), predict their biological activities, and analyze experimental results to inform the next design iteration, creating a more efficient and data-driven discovery workflow. nih.gov
| Technique | Description | Application to this compound | Reference |
|---|---|---|---|
| QSAR | Develops statistical models linking chemical structure to biological activity. | Predict the potency and selectivity of new analogs to prioritize synthesis. | nih.govafantitis.com |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Visualize binding modes in targets like CA IX or resistant DHPS to guide rational design. | nih.govnih.gov |
| Generative AI Models | Uses machine learning to create novel molecular structures with desired properties. | Design new benzofuran-sulfonamide derivatives with optimized target affinity and drug-like properties. | researchgate.net |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms that predict synthetic pathways for target molecules. | Accelerate the "make" phase of the DMTA cycle by identifying efficient synthesis routes. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-hydroxy-1-benzofuran-2-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzofuran precursor. Key steps include:
- Chlorosulfonation of the benzofuran core using reagents like chlorosulfonic acid, followed by amidation with ammonia or amines .
- Critical parameters: Temperature (e.g., 0–5°C for sulfonylation to avoid side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control of reagents to minimize byproducts .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | ClSO₃H, DCM, 0°C | 65 | 85% |
| Amidation | NH₃ (aq.), RT, 12h | 78 | 92% |
Q. How can spectroscopic techniques (NMR, HPLC) be employed to characterize this compound and validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 10.2–10.8 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). The sulfonamide group (-SO₂NH₂) shows characteristic splitting patterns .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity. Retention time: ~8.2 min .
- Data Validation : Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments.
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against α-amylase/α-glucosidase (diabetes targets) using spectrophotometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Controls : Include known inhibitors (e.g., acarbose for enzyme assays) and solvent-only blanks to rule out false positives.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water). Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
- Key Metrics : Compare bond lengths (e.g., S–N = 1.63 Å) and angles with DFT-optimized structures to validate accuracy .
- Software : Mercury (CCDC) for visualizing packing patterns and void analysis .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to explain bioavailability discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect sulfonamide oxidation products (e.g., quinone derivatives) that may alter activity .
- Case Study : A 2023 study found that low solubility (<10 µg/mL) reduced in vivo efficacy despite strong in vitro IC₅₀ values .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., α-amylase PDB: 1PPI). Focus on sulfonamide interactions with catalytic residues (e.g., Asp197) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- Validation : Compare with mutagenesis data (e.g., Asp197Ala abolishing inhibition confirms predicted binding).
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the sulfonamide group’s reactivity in nucleophilic substitution reactions?
- Root Cause : Variations in amine nucleophilicity (e.g., primary vs. aromatic amines) and solvent polarity (aprotic vs. protic) .
- Resolution :
| Amine Type | Solvent | Yield (%) | Byproduct (%) |
|---|---|---|---|
| NH₃ (aq.) | H₂O | 78 | 5 (sulfonic acid) |
| Aniline | DMF | 45 | 22 (N-arylated) |
Q. Why do different crystallographic studies report divergent hydrogen-bonding motifs for this compound?
- Root Cause : Polymorphism or solvent-inclusion effects during crystallization .
- Resolution : Use CSD surveys (e.g., Cambridge Structural Database) to compare packing patterns. For example, methanol-grown crystals may form O–H⋯O dimers, while DMSO solvates exhibit N–H⋯S interactions .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
